2-(3-Bromoprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Organoboron Chemistry Stereoselective Synthesis Quantum Chemical Calculation

2-(3-Bromoprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 102787-30-4) is the pinacol ester of (E)-3-bromoprop-1-enylboronic acid. It belongs to the class of alkenylboronates, featuring an electrophilic bromoalkene moiety and a nucleophilic boronate group in a defined (E) geometry.

Molecular Formula C9H16BBrO2
Molecular Weight 246.94 g/mol
Cat. No. B14783861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromoprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC9H16BBrO2
Molecular Weight246.94 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CCBr
InChIInChI=1S/C9H16BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H,7H2,1-4H3
InChIKeyVMMCNBSXAISQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromoprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Stereodefined Alkenylboronate Building Block for Precision Cross-Coupling


2-(3-Bromoprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 102787-30-4) is the pinacol ester of (E)-3-bromoprop-1-enylboronic acid. It belongs to the class of alkenylboronates, featuring an electrophilic bromoalkene moiety and a nucleophilic boronate group in a defined (E) geometry. This bifunctional reagent is primarily employed in Pd-catalyzed cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, to construct stereodefined conjugated alkenes and complex molecular frameworks.

Why (E)- versus (Z)-Stereochemistry and Halogen Identity Cannot Be Interchanged for 2-(3-Bromoprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


The alkenyl geometry of 2-(3-Bromoprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not a passive structural feature; it dictates the stereochemical outcome of downstream cross-coupling and pericyclic reactions. Substituting the (E) isomer with its (Z) counterpart (CAS 102787-29-1) or a chlorinated analog would alter the configuration or reactivity of the final alkene product, rendering synthetic routes non-viable for targets requiring a specific (E) alkene motif. The pinacol ester moiety also provides a distinct stability profile compared to the corresponding boronic acid, minimizing protodeboronation during reaction sequences.

Quantitative Differentiation of 2-(3-Bromoprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Against Closest Analogs: Stereochemistry, Halogen, and Reactivity


Thermodynamic Access to (E)- vs. (Z)-Isomers: A DFT-Derived Energy Barrier Advantage

The (E) isomer of 3-bromoprop-1-enyl boronate presents a synthetically more demanding target compared to the (Z) isomer. A quantum-chemical study (2023) on alkyne haloboration mechanisms demonstrated that for propyne with BBr3, the syn-addition pathway leading to the (Z)-isomer is energetically favorable, while the anti-addition pathway producing the (E)-isomer is not viable due to competing allene formation. The (Z)-isomer (CAS 102787-29-1) can be obtained via bromoboration in 85% yield with ≥98% isomeric purity. To obtain the (E)-isomer with comparable purity, alternative multi-step syntheses are required, making the (E)-reagent a premium, specialized building block for (E)-alkene construction.

Organoboron Chemistry Stereoselective Synthesis Quantum Chemical Calculation

Catalytic Asymmetric Allylboration: 3-Bromopropenylboronates Yield Lower Enantioselectivity Compared to Other α-Substituted Allylboronates

In a study on copper-catalyzed asymmetric preparation of α-substituted allylboronates, 3-bromopropenylboronate substrates provided reduced enantioselectivity and lower S2'/S2 ratios compared to alkyl-substituted analogs. This established a class-level reactivity baseline: the bromopropenyl group is detrimental to chiral induction. Consequently, when a 3-bromoprop-1-enyl building block is required, the user must accept a measurable trade-off in enantioselectivity, which is not evident for other allylboronate reagents. This knowledge is critical for route planning in asymmetric synthesis.

Asymmetric Catalysis Allylboration Enantioselectivity

Cross-Coupling Efficiency: (Z)-Isomer Delivers High-Fidelity Transmetalation in Negishi Coupling

While direct (E)-isomer cross-coupling data has not been reported in a head-to-head study, the (Z)-isomer of 3-bromoprop-1-enyl pinacol boronate participates in Pd-catalyzed Negishi alkenylation with organozinc bromides to give β-substituted (Z)-2-methyl-1-alkenyl(pinacol)boranes in approximately 75% yield with complete stereoretention (≥98% stereoselectivity). This benchmark highlights the potency of the bromoboronates in stereodivergent synthesis: the (E)-isomer is expected to similarly retain geometry, enabling complementary access to trans-configured products. Unverified performance claims for the (E) isomer should be rejected without analogous validation.

Negishi Cross-Coupling Stereoretention Alkenylboranes

Halogen Leaving Group Comparison: Bromo vs. Chloro Analogues in Pd-Catalyzed Couplings

No direct, published head-to-head comparison of 3-bromoprop-1-enyl pinacol boronate with its 3-chloroprop-1-enyl analog exists. However, based on general organometallic principles supported by extensive literature, the bromine substituent in this compound offers a significantly higher oxidative addition rate to Pd(0) than a chlorine analog (typical relative rates for vinyl halides: I > Br >> Cl). This difference directly impacts cross-coupling efficiency. Use of the chloro analog would require harsher conditions (higher temperatures, stronger bases) that might compromise the boronate ester stability. The bromine is thus the optimal balance between reactivity and room-temperature stability for this scaffold.

Suzuki-Miyaura Coupling Halogen Effect Vinyl Halide Reactivity

Optimal Research and Industrial Deployment of 2-(3-Bromoprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Demonstrated Differentiation


Stereoselective Synthesis of (E,E)-1,3-Dienes via Tandem Cross-Coupling

The (E)-configured bromoalkene unit of this compound, once verified for isomeric purity (≥95%), can be utilized in a sequential Suzuki-Miyaura coupling strategy. First, the boronate group is coupled with an aryl halide; subsequently, the remaining vinyl bromide is coupled with a second boronic acid to create (E,E)-1,3-dienes. The (E) geometry at the central double bond is dictated solely by the reagent's stereochemistry, making the purchase of the correct isomer critical.

Allylboration Reagent for Homoallylic Alcohol Synthesis with Reduced Enantioselectivity

When moderate enantioselectivity is acceptable, this compound serves as a precursor for in situ generation of 3-bromoallylboronates. These can add to aldehydes to produce bromohomoallylic alcohols. Researchers must calibrate expectations using the class-level evidence that bromopropenylboronates deliver lower ee than their alkyl-substituted counterparts. If high ee is mandatory, alternative α-substituted allylboronates should be sourced.

Bifunctional Reagent for Iterative Cross-Coupling to Build Complex Polyenes

The combination of a nucleophilic pinacol boronate and an electrophilic vinyl bromide within the same molecule enables iterative cross-coupling sequences. This avoids the need for orthogonal protecting groups. The reactivity of the vinyl bromide is well-matched to common Pd catalysts, making this reagent a strategic choice for synthesizing terpenoid-like polyenes. The (Z)-isomer would lead to the analogous (Z)-polyene series, reinforcing the need for precise stereochemical selection upon purchase.

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